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Compound of Interest

Compound Name: Kanjone

Cat. No.: B15575670 Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the furanoflavone Kanjone, a

natural product isolated from the plant Pongamia pinnata. The document details its chemical

structure, identification, and physicochemical properties. It also outlines detailed experimental

protocols for its isolation from natural sources and its total chemical synthesis. Furthermore,

this guide explores the known biological activities of closely related furanoflavonoids,

suggesting potential therapeutic applications for Kanjone and detailing experimental

methodologies for their investigation.

Chemical Structure and Identification
Kanjone is a furanoflavone, a class of flavonoids characterized by a furan ring fused to the

benzopyranone core. Its formal chemical name is 6-methoxy-2-phenylfuro[2,3-h]chromen-4-

one[1][2][3]. The structure of Kanjone is composed of a chromen-4-one (chromone) ring

system, with a phenyl group at the 2-position, a fused furan ring, and a methoxy group

substituent.

Table 1: Chemical Identifiers and Properties of Kanjone
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Identifier Value Reference

IUPAC Name
6-methoxy-2-phenylfuro[2,3-

h]chromen-4-one
[1][2]

Molecular Formula C₁₈H₁₂O₄ [1][4]

Molecular Weight 292.29 g/mol [3][4]

CAS Number 1094-12-8 [1]

Canonical SMILES

COC1=C2C(=C3C(=C1)C(=O)

C=C(O3)C4=CC=CC=C4)C=C

O2

[1][2]

InChI Key
OVAZJVLXWGEKHQ-

UHFFFAOYSA-N
[1][4]

Appearance Reported as a solid -

Solubility

Expected to be soluble in

organic solvents like methanol,

ethanol, and DMSO

-

Experimental Protocols
Isolation of Kanjone from Pongamia pinnata
Kanjone is a naturally occurring compound found in the plant Pongamia pinnata (also known

as Millettia pinnata), a species rich in furanoflavonoids[5]. The isolation of Kanjone can be

achieved through solvent extraction of the plant material, followed by chromatographic

separation. The following protocol is a generalized procedure based on the successful isolation

of other furanoflavonoids, such as Karanjin, from the same source.

Protocol for a laboratory-scale isolation:

Plant Material Preparation:

Collect fresh, healthy seeds of Pongamia pinnata.

Air-dry the seeds in the shade for 7-10 days until they are completely dry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.researchgate.net/figure/Flavones-of-Pongamia-pinnata-and-their-derivatives_tbl1_256479216
https://pubmed.ncbi.nlm.nih.gov/14759538/
https://www.researchgate.net/figure/Flavones-of-Pongamia-pinnata-and-their-derivatives_tbl1_256479216
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268149/
https://www.researchgate.net/publication/8622505_Furanoflavonoid_glycosides_from_Pongamia_pinnata_fruits
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268149/
https://www.researchgate.net/figure/Flavones-of-Pongamia-pinnata-and-their-derivatives_tbl1_256479216
https://www.researchgate.net/figure/Flavones-of-Pongamia-pinnata-and-their-derivatives_tbl1_256479216
https://pubmed.ncbi.nlm.nih.gov/14759538/
https://www.researchgate.net/figure/Flavones-of-Pongamia-pinnata-and-their-derivatives_tbl1_256479216
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268149/
https://www.benchchem.com/product/b15575670?utm_src=pdf-body
https://www.benchchem.com/product/b15575670?utm_src=pdf-body
https://www.tandfonline.com/doi/abs/10.1080/10286020.2022.2065266
https://www.benchchem.com/product/b15575670?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Grind the dried seeds into a coarse powder using a mechanical grinder.

Soxhlet Extraction:

Accurately weigh 500 g of the powdered seeds and place them in a cellulose thimble.

Place the thimble in a Soxhlet extractor.

Extract the powder with petroleum ether (60-80°C) for 24 hours to defat the material.

Discard the petroleum ether extract.

Remove the defatted seed powder from the thimble, air-dry it to remove residual

petroleum ether.

Place the defatted powder back into the Soxhlet extractor and extract with methanol for 48

hours.

Concentration and Crude Extract Preparation:

Collect the methanolic extract and concentrate it under reduced pressure using a rotary

evaporator at 40-50°C.

The resulting crude extract will be a dark, viscous residue.

Chromatographic Separation:

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as hexane.

Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and

adsorb it onto a small amount of silica gel.

Load the dried, adsorbed sample onto the top of the prepared column.

Elute the column with a gradient of increasing polarity, starting with hexane and gradually

increasing the proportion of ethyl acetate (e.g., 100% hexane -> 90:10 hexane:ethyl

acetate -> 80:20, and so on).
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Collect fractions of 25-50 mL and monitor the separation by Thin Layer Chromatography

(TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualizing

under UV light (254 nm and 365 nm).

Purification and Identification:

Pool the fractions containing the compound of interest (Kanjone will have a distinct Rf

value).

Concentrate the pooled fractions to dryness.

Recrystallize the solid residue from a suitable solvent (e.g., methanol or ethanol) to obtain

pure Kanjone.

Confirm the identity and purity of the isolated Kanjone using spectroscopic methods such

as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, and by comparing the

data with literature values.

Total Synthesis of Kanjone
The first total syntheses of Kanjone were reported, providing a chemical route to this natural

product[5]. The synthesis allows for the production of Kanjone and its analogs for further

biological evaluation. The following is a representative synthetic scheme based on the

published strategies, which often involve the construction of the chromone core followed by the

formation of the furan ring.

A plausible synthetic approach:

The synthesis could start from a substituted phenol and involve the following key steps:

Synthesis of the Chalcone Intermediate:

Acetylation of a suitably substituted phenol (e.g., a resorcinol derivative) followed by a

Claisen-Schmidt condensation with benzaldehyde to form the corresponding chalcone.

Oxidative Cyclization to the Flavone Core:
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The chalcone is subjected to oxidative cyclization using a reagent like iodine in dimethyl

sulfoxide (DMSO) or selenium dioxide to form the flavone ring system.

Introduction of the Furan Ring Precursor:

A propargyl group is introduced onto a hydroxyl group of the flavone core via a Williamson

ether synthesis using propargyl bromide.

Cyclization to form the Furan Ring:

The terminal alkyne of the propargyl ether is then cyclized to form the furan ring. This can

be achieved through various methods, including gold- or silver-catalyzed cyclization.

Final Modifications:

Any necessary deprotection or functional group interconversion steps are performed to

yield the final Kanjone molecule.

Experimental Workflow for the Synthesis of Kanjone
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Caption: A generalized workflow for the total synthesis of Kanjone.
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Biological Activity and Potential Signaling Pathways
While Kanjone itself is described as a "bioactive furanoflavone and a potent biomolecule,"

specific studies detailing its biological activities and mechanism of action are limited in the

publicly available literature[5]. However, the rich phytochemistry of Pongamia pinnata and the

known biological activities of its constituent furanoflavonoids provide a strong basis for

predicting the potential therapeutic applications of Kanjone. Furanoflavonoids from this plant

are known to possess a range of biological activities, including anti-inflammatory, antioxidant,

antimicrobial, and cytotoxic effects[1][4].

Table 2: Potential Biological Activities of Kanjone Based on Related Furanoflavonoids
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Biological Activity
Description and Evidence
from Related Compounds

Potential Mechanism of
Action

Anti-inflammatory

Flavonoids from Pongamia

pinnata have demonstrated

anti-inflammatory properties.

For instance, Karanjin and its

derivatives have been shown

to inhibit paw and ear edema

in rat models[6]. Other

flavonoids have been shown to

inhibit the production of pro-

inflammatory mediators like

nitric oxide (NO), TNF-α, and

IL-6 in LPS-stimulated

macrophages[7][8][9][10][11].

Inhibition of pro-inflammatory

enzymes such as

cyclooxygenase (COX) and

lipoxygenase (LOX).

Modulation of inflammatory

signaling pathways like NF-κB

and MAPK[7][9][11].

Antioxidant

Many flavonoids are potent

antioxidants. Extracts of

Pongamia pinnata have shown

significant free radical

scavenging activity[4][12][13].

The antioxidant capacity is

often attributed to the phenolic

hydroxyl groups in their

structure, which can donate a

hydrogen atom to neutralize

free radicals[14][15].

Direct scavenging of reactive

oxygen species (ROS).

Upregulation of endogenous

antioxidant enzymes.

Antimicrobial Furanoflavonoids have been

reported to have activity

against a range of bacteria.

For example, extracts from

Pongamia pinnata are effective

against both Gram-positive

and Gram-negative bacteria[4].

The antimicrobial action of

flavonoids can involve

inhibition of bacterial enzymes,

Disruption of bacterial cell wall

synthesis, inhibition of

bacterial DNA gyrase, and

interference with bacterial

energy metabolism[16].
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disruption of the cell

membrane, and interference

with nucleic acid synthesis[16].

Cytotoxic/Anticancer

Several flavonoids have

demonstrated cytotoxicity

against various cancer cell

lines[17][18]. The mechanisms

can include induction of

apoptosis, cell cycle arrest,

and inhibition of angiogenesis

and metastasis[17][19].

Induction of apoptosis through

intrinsic (mitochondrial) or

extrinsic (death receptor)

pathways. Modulation of cell

survival signaling pathways

such as PI3K/Akt and MAPK.

Postulated Signaling Pathway: Inhibition of the
Inflammatory Response
Given the prevalence of anti-inflammatory activity among flavonoids, a plausible mechanism of

action for Kanjone is the modulation of key inflammatory signaling pathways. The Toll-like

receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS) from

Gram-negative bacteria, is a central pathway in the inflammatory response. Many flavonoids

have been shown to inhibit this pathway.

Hypothetical Signaling Pathway for Kanjone's Anti-inflammatory Action

LPS TLR4 MyD88 TRAF6 TAK1

IKK complex IκBα
phosphorylates

NF-κB
(p65/p50) Nucleustranslocates

releases

Pro-inflammatory Genes
(TNF-α, IL-6, COX-2)
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Caption: A hypothetical model of Kanjone's anti-inflammatory action via inhibition of the TLR4-

NF-κB signaling pathway.

Conclusion
Kanjone is a furanoflavonoid with a well-defined chemical structure. While specific biological

data for Kanjone is currently limited, its structural similarity to other bioactive furanoflavonoids

from Pongamia pinnata suggests its potential as a valuable lead compound for drug discovery,

particularly in the areas of anti-inflammatory, antioxidant, and antimicrobial therapies. The

detailed protocols for its isolation and synthesis provided in this guide offer a solid foundation

for researchers to obtain this compound for further in-depth biological evaluation. Future

studies should focus on elucidating the specific molecular targets and mechanisms of action of

Kanjone to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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